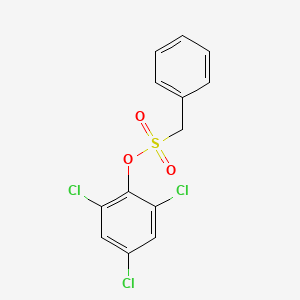

2,4,6-Trichlorophenyl phenylmethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4,6-trichlorophenyl) phenylmethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O3S/c14-10-6-11(15)13(12(16)7-10)19-20(17,18)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOMCQQCBMOQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252785 | |

| Record name | 2,4,6-Trichlorophenyl benzenemethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-33-7 | |

| Record name | 2,4,6-Trichlorophenyl benzenemethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl benzenemethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 2,4,6-Trichlorophenyl phenylmethanesulfonate?

An In-depth Technical Guide to 2,4,6-Trichlorophenyl phenylmethanesulfonate

Introduction and Strategic Overview

This compound is a sulfonate ester of significant interest due to its predicted high reactivity, which stems from the unique combination of a phenylmethanesulfonyl (also known as a phenylmesyl or α-toluenesulfonyl) group and a highly electron-deficient 2,4,6-trichlorophenoxy moiety. The three chlorine atoms on the phenyl ring act as potent electron-withdrawing groups, which dramatically increases the stability of the corresponding phenoxide, making it an excellent leaving group in nucleophilic substitution reactions.

This compound is best understood not as a final product, but as a highly reactive intermediate or reagent. Its primary utility in a research and development context lies in its function as a powerful phenylmethanesulfonylating agent. It is designed to efficiently transfer the C6H5CH2SO2 group to a wide range of nucleophiles. This guide provides a detailed examination of its predicted properties, a robust protocol for its synthesis, and an expert analysis of its chemical behavior and potential applications in advanced organic synthesis and drug discovery.

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Experimental Methodology

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2,4,6-trichlorophenol (1.0 eq).

-

Dissolution: Dissolve the phenol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling & Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq) dropwise via syringe. Stir for 15 minutes.

-

Sulfonyl Chloride Addition: Dissolve phenylmethanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution to the reaction mixture dropwise over 30 minutes, maintaining the internal temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and saturated sodium chloride (brine) solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. [1]

Reactivity, Mechanism of Action, and Synthetic Applications

The 2,4,6-Trichlorophenoxy Group: A Superior Leaving Group

The core of this molecule's reactivity is the sulfonate ester linkage. The 2,4,6-trichlorophenyl group is an exceptionally effective leaving group. The inductive electron-withdrawing effect of the three chlorine atoms, combined with their positions ortho and para to the oxygen, significantly stabilizes the negative charge on the resulting phenoxide ion after cleavage of the S-O bond. This makes the sulfur atom highly electrophilic and susceptible to attack by a wide variety of nucleophiles. [1]

Key Applications in Organic Synthesis

This reagent is engineered for one primary purpose: the installation of the phenylmethanesulfonyl group onto other molecules.

-

Synthesis of Sulfonamides: The reaction with primary or secondary amines (aminolysis) is predicted to be highly efficient, yielding complex sulfonamides. [2]Sulfonamides are a critical pharmacophore found in numerous therapeutic agents. [2]This reagent offers a stable, solid alternative to the corresponding sulfonyl chloride for this transformation.

-

Protecting Group Chemistry: The phenylmethanesulfonyl group can be used as a protecting group for amines. Its stability and subsequent removal under specific conditions make it a valuable tool in multi-step synthesis.

-

Formation of Other Esters and Ethers: While less common, reaction with alcohols or phenols would yield other sulfonate esters, and in some specialized cases, it could be used to sulfonate other nucleophiles.

Compared to its simpler analog, 2,4,6-trichlorophenyl methanesulfonate, the phenylmethane derivative offers a different steric and electronic profile, which can be exploited to achieve different selectivity or reactivity in complex molecular scaffolds. The benzyl moiety also provides a site for further chemical modification via palladium-catalyzed cross-coupling reactions, a strategy that has been successfully demonstrated on related TCP sulfonate systems. [2]

Toxicology and Safety Considerations

No direct toxicological data exists for this compound. A safety assessment must be based on its precursors and general chemical class.

-

Precursor Hazard (2,4,6-Trichlorophenol): The starting material, 2,4,6-trichlorophenol, is a known hazardous substance. It is classified by the EPA as a Group B2, probable human carcinogen. [3]It is toxic and an irritant to the skin, eyes, and respiratory tract. [4]* Reagent Class Hazard (Sulfonate Esters): Sulfonate esters, particularly those derived from lower alcohols, are a class of compounds with a demonstrated potential for genotoxicity, as they can act as alkylating agents. [5]While this compound is an aryl ester, caution is warranted.

-

Handling Protocols: All manipulations of this compound and its precursors must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

While not a commercially common reagent, this compound represents a potentially powerful tool for the synthetic chemist. Its properties are logically inferred from its structure: a highly reactive phenylmethanesulfonylating agent that leverages the exceptional leaving group ability of the 2,4,6-trichlorophenoxide ion. Its primary application lies in the efficient synthesis of sulfonamides and other sulfur-containing molecules, which are of high importance in medicinal chemistry and materials science. The provided synthesis protocol offers a reliable pathway to access this compound, but researchers must proceed with significant caution, acknowledging the hazardous nature of its precursors and the potential toxicity of the final product.

References

-

Jackson, E. (2010). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. University College London. Available from: [Link]

-

PubChem. 2,4,6-trichlorophenyl methanesulfonate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Diverse reactivity of arylsulfonate phenol esters. Available from: [Link]

-

Ford, A., & Hermitage, S. A. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 266–270. Available from: [Link]

-

ResearchGate. Selective Hydrolysis of Methanesulfonate Esters. Available from: [Link]

-

Wikipedia. 2,4,6-Trichlorophenol. Available from: [Link]

-

Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development. Available from: [Link]

-

Teasdale, A., et al. (2010). A Kinetic and Mechanistic Study of Sulfonate Ester Formation and Reactivity. Novatia, LLC. Available from: [Link]

-

PubChem. 2,4,6-Trichlorophenol. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN104311396A - Synthetic method of 2,4,6-trichlorophenol.

-

ResearchGate. Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Available from: [Link]

-

ResearchGate. Oxidation of 2,4,6-trichlorophenol by hydrogen peroxide. Comparison of different iron-based catalysts. Available from: [Link]

Sources

A Technical Guide to the Mechanism and Application of 2,4,6-Trichlorophenyl Phenylmethanesulfonate in Organic Synthesis

This guide provides an in-depth analysis of 2,4,6-trichlorophenyl phenylmethanesulfonate, a pivotal reagent in modern organic synthesis. We will explore its core mechanism of action, its advantages over traditional sulfonating agents, and its practical application in the synthesis of complex organic molecules, particularly sulfonamides. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, mechanistic understanding of this versatile compound.

Introduction: The Need for Advanced Sulfonating Agents

The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals, including antibiotics and carbonic anhydrase inhibitors.[1] The traditional synthesis of sulfonamides via sulfonyl chlorides, however, is often hampered by the instability and difficult synthesis of many sulfonyl chloride precursors.[1] This has driven the development of more stable and reactive alternatives. Among these, 2,4,6-trichlorophenyl (TCP) sulfonate esters have emerged as highly effective reagents, offering a compelling balance of reactivity, stability, and cost-effectiveness.[1] this compound serves as a prime example of this class, acting as a potent electrophilic donor of the phenylmethanesulfonyl group.

Core Mechanism of Action: A Tale of Electrophilicity and a Superior Leaving Group

The efficacy of this compound hinges on two key electronic features: the electrophilicity of the sulfonyl sulfur and the exceptional stability of the 2,4,6-trichlorophenoxide anion, which functions as the leaving group.

The Electrophilic Sulfur Center

The sulfur atom in the phenylmethanesulfonyl group is flanked by two highly electronegative oxygen atoms and is further influenced by the phenyl and 2,4,6-trichlorophenoxy groups. This arrangement creates a significant partial positive charge on the sulfur atom, rendering it highly susceptible to nucleophilic attack. Computational modeling using Density Functional Theory (DFT) confirms this charge distribution, highlighting the increased electrophilicity at the sulfonyl sulfur.[2]

The 2,4,6-Trichlorophenoxy Group: An Engineered Leaving Group

The defining characteristic of this reagent is the 2,4,6-trichlorophenyl (TCP) moiety. Its role is to depart as a stable anion during the nucleophilic substitution reaction. The stability of this leaving group is paramount to the reagent's reactivity.

-

Inductive Effect: The three chlorine atoms on the aromatic ring are strongly electron-withdrawing. This inductive effect powerfully stabilizes the negative charge that develops on the phenoxide oxygen upon its departure.[2]

-

Reactivity Enhancement: This stabilization significantly lowers the activation energy of the substitution reaction, making the TCP sulfonate a much more reactive electrophile than, for example, a standard phenyl sulfonate.[3][4] Kinetic studies have shown that the rate constants for reactions involving such chlorinated sulfonate derivatives are typically 2-3 times higher than their non-chlorinated counterparts.[2]

The general mechanism is a nucleophilic substitution at the sulfur center, where a nucleophile (such as an amine) attacks the electrophilic sulfur atom, leading to the cleavage of the S-O bond and the displacement of the stable 2,4,6-trichlorophenoxide anion.

Caption: Nucleophilic attack on the electrophilic sulfur displaces the stable 2,4,6-trichlorophenoxide.

Synthesis and Handling

This compound is typically synthesized by the reaction of phenylmethanesulfonyl chloride with 2,4,6-trichlorophenol. The reaction proceeds via the deprotonation of the phenol by a base, such as pyridine or triethylamine, to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[2] The base serves the dual purpose of facilitating the reaction and neutralizing the hydrochloric acid byproduct.[2]

While more stable than the corresponding sulfonyl chloride, TCP sulfonates are still reactive electrophiles and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment. They can be stored at room temperature for extended periods without significant decomposition.[3][4]

Comparative Advantages in Synthesis

The utility of this compound is best understood by comparing it to alternative sulfonating agents.

| Feature | Sulfonyl Chlorides | Pentafluorophenyl (PFP) Sulfonates | 2,4,6-Trichlorophenyl (TCP) Sulfonates |

| Stability | Often unstable, especially heterocyclic variants; difficult to store long-term.[1] | Generally stable.[1] | High stability, allowing for a wide range of chemical transformations on other parts of the molecule.[1][3][4] |

| Reactivity | High | Very High | High, but often more selective than PFP esters.[1] |

| Synthesis | Precursor synthesis can be problematic.[1] | Requires expensive and potentially toxic pentafluorophenol.[1] | Synthesized from less expensive and less toxic 2,4,6-trichlorophenol.[1] |

| Byproducts | Corrosive HCl gas. | Pentafluorophenol. | Recyclable 2,4,6-trichlorophenol. |

The enhanced stability of TCP sulfonates is a significant advantage. It permits chemists to perform other reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions), on other parts of the molecule without disturbing the TCP sulfonate group, which can then be converted to a sulfonamide in a later step.[1]

Experimental Protocol: Synthesis of a Phenylmethanesulfonamide

This section provides a representative, self-validating protocol for the synthesis of a sulfonamide using this compound.

Methodology

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add a tertiary amine base such as triethylamine (2.2 eq) to liberate the free amine and neutralize the resulting acid.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonate ester is consumed. Reactions are typically complete within 2-12 hours.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove the 2,4,6-trichlorophenol byproduct), and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The resulting crude sulfonamide should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product. The identity and purity of the final compound should be confirmed by NMR and mass spectrometry.

Sources

An In-depth Technical Guide to 2,4,6-Trichlorophenyl Methanesulfonate (CAS Number: 129248-61-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,4,6-Trichlorophenyl methanesulfonate. It is intended to serve as a valuable resource for professionals in research and development, offering detailed insights into the compound's characteristics and potential applications.

Section 1: Chemical Identity and Properties

2,4,6-Trichlorophenyl methanesulfonate, identified by the CAS number 129248-61-9, is a sulfonate ester. Its structure is characterized by a methanesulfonyl (mesyl) group attached to a 2,4,6-trichlorophenyl ring. The presence of three electron-withdrawing chlorine atoms on the phenyl ring significantly influences the compound's reactivity, making the 2,4,6-trichlorophenoxy group an excellent leaving group in nucleophilic substitution reactions.

Molecular Structure

The chemical structure of 2,4,6-Trichlorophenyl methanesulfonate is depicted below:

Caption: Molecular structure of 2,4,6-Trichlorophenyl methanesulfonate.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4,6-Trichlorophenyl methanesulfonate is presented in the table below.

| Property | Value | Source |

| CAS Number | 129248-61-9 | |

| Molecular Formula | C₇H₅Cl₃O₃S | |

| Molecular Weight | 275.5 g/mol | |

| IUPAC Name | (2,4,6-trichlorophenyl) methanesulfonate | |

| Canonical SMILES | CS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |

| InChI Key | RETMUCXYMQKDDY-UHFFFAOYSA-N | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents like dichloromethane, ethanol, and hexane. | |

| Stability | Sensitive to hydrolysis. Should be stored under anhydrous conditions at -20°C to prevent decomposition. |

Section 2: Synthesis and Reactivity

Synthesis

2,4,6-Trichlorophenyl methanesulfonate is typically synthesized via the reaction of 2,4,6-trichlorophenol with methanesulfonyl chloride in the presence of a base. Pyridine is commonly used as both the base and the solvent in this reaction. The reaction proceeds through the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride and displacing the chloride ion.

Caption: General workflow for the synthesis of 2,4,6-Trichlorophenyl methanesulfonate.

Experimental Protocol: Synthesis of 2,4,6-Trichlorophenyl methanesulfonate

-

Precursor Synthesis: The precursor, 2,4,6-trichlorophenol, can be synthesized through the selective gas-phase chlorination of phenol using chlorine gas in the presence of a catalyst like diphenyl sulfide at 70–120°C.

-

Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trichlorophenol (1 molar equivalent) in pyridine.

-

Addition of Reagent: Cool the solution in an ice bath and add methanesulfonyl chloride (1.2–1.5 molar equivalents) dropwise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature (20–25°C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or hexane, to obtain the pure 2,4,6-trichlorophenyl methanesulfonate.

Reactivity

The primary reactivity of 2,4,6-trichlorophenyl methanesulfonate stems from the excellent leaving group ability of the 2,4,6-trichlorophenoxide anion. This makes the compound a useful reagent in nucleophilic substitution reactions. It can also undergo oxidation and reduction under specific conditions.

Section 3: Applications in Research and Development

2,4,6-Trichlorophenyl methanesulfonate serves as a valuable reagent in organic synthesis. Its primary application is in the preparation of sulfonamides through aminolysis reactions. The steric and electronic properties of the leaving group can provide advantages in reactions requiring stable intermediates and controlled reactivity.

While direct therapeutic applications have not been extensively reported, its role as a synthetic intermediate means it could be used in the synthesis of more complex molecules with potential biological activities. Further research is ongoing to explore its potential therapeutic applications and interactions with biological systems. It is also utilized in the production of specialty chemicals.

Section 4: Quality Control and Analytical Methods

The purity and stability of 2,4,6-trichlorophenyl methanesulfonate are crucial for its successful application.

Purity and Stability Considerations:

-

The compound is sensitive to hydrolysis and should be stored under anhydrous conditions at -20°C.

-

Analytical techniques for quality control include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Protocols:

-

HPLC: Purity is typically assessed using a C18 column with an acetonitrile/water mobile phase, with a target purity of >98%.

-

NMR Spectroscopy:

-

¹H NMR should show characteristic peaks at approximately δ 7.6 ppm for the aromatic protons and δ 3.2 ppm for the methyl protons of the methanesulfonyl group.

-

References

-

Chemsrc. (2025, August 26). CAS#:151157-46-9 | 1-(4-Fluorophenyl)cyclobutanecarboxylic acid. Retrieved from [Link]

-

Evident Chemical. (n.d.). Buy Trimethyl(6-methylcyclohex-1-en-1-yl)silane (EVT-12079648). Retrieved from [Link]

-

Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.

-

Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

CAS. (n.d.). Benzophenone - CAS Common Chemistry. Retrieved from [Link]

-

Molbase. (n.d.). 1-(4-CHLOROPHENYL)CYCLOBUTANE-1-CARBOXYLIC ACID | CAS 50921-39-6. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 19. Retrieved from [Link]

-

ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. Retrieved from [Link]

-

CAS. (n.d.). 1-(4-Chlorophenyl)cyclobutanecarboxylic acid - CAS Common Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutylcarboxylic acid - the NIST WebBook. Retrieved from [Link]

Spectroscopic and Synthetic Elucidation of 2,4,6-Trichlorophenyl Phenylmethanesulfonate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the synthesis and spectroscopic characterization of 2,4,6-trichlorophenyl phenylmethanesulfonate. As a highly reactive sulfonate ester, this compound holds significant potential in organic synthesis, particularly in reactions where a robust leaving group is paramount. This document outlines a detailed synthetic protocol for its preparation from phenylmethanesulfonyl chloride and 2,4,6-trichlorophenol. Furthermore, it offers an in-depth predictive analysis of its characteristic spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and supported by comparative data from analogous structures, providing researchers and drug development professionals with a thorough understanding of this versatile reagent.

Introduction

This compound belongs to the class of sulfonate esters, which are renowned for their utility as excellent leaving groups in nucleophilic substitution and elimination reactions. The exceptional reactivity of this specific molecule is amplified by the presence of three electron-withdrawing chlorine atoms on the phenyl ring, which significantly enhances the electrophilicity of the sulfonate group.[1] This electronic feature, combined with the steric environment, makes it a valuable tool in complex organic synthesis.[2] This guide serves to provide a detailed synthetic methodology and a predictive framework for the spectroscopic identification and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of phenylmethanesulfonyl chloride with 2,4,6-trichlorophenol in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Materials and Reagents

-

Phenylmethanesulfonyl chloride

-

2,4,6-Trichlorophenol

-

Triethylamine (or Pyridine)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Experimental Protocol

-

To a solution of 2,4,6-trichlorophenol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Slowly add a solution of phenylmethanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for this compound, providing a basis for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenyl and the trichlorophenyl rings, as well as the methylene protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 - 7.40 | Multiplet | 5H | Phenyl-H |

| ~7.30 | Singlet | 2H | Trichlorophenyl-H |

| ~4.50 | Singlet | 2H | -CH₂- |

-

Phenyl Protons: The five protons on the unsubstituted phenyl ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.60 and 7.40 ppm.

-

Trichlorophenyl Protons: The two equivalent protons on the 2,4,6-trichlorophenyl ring are expected to resonate as a singlet at approximately δ 7.30 ppm. The symmetrical substitution pattern leads to their chemical and magnetic equivalence.

-

Methylene Protons: The two protons of the methylene bridge between the phenyl group and the sulfonate moiety will appear as a singlet around δ 4.50 ppm.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-O (Trichlorophenyl) |

| ~135 | Quaternary C-Cl (Trichlorophenyl) |

| ~131 | C-H (Phenyl) |

| ~130 | C-H (Trichlorophenyl) |

| ~129 | C-H (Phenyl) |

| ~128 | Quaternary C (Phenyl) |

| ~60 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted as follows.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1370 - 1350 | Strong | Asymmetric S=O stretch |

| ~1180 - 1160 | Strong | Symmetric S=O stretch |

| ~1000 - 950 | Strong | S-O stretch |

| ~850 - 800 | Strong | C-Cl stretch |

The most characteristic peaks in the IR spectrum of a sulfonate ester are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O group, expected around 1360 cm⁻¹ and 1170 cm⁻¹, respectively.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| [M]⁺ | Moderate | Molecular Ion |

| [M-C₇H₇SO₂]⁺ | High | [C₆H₂Cl₃O]⁺ |

| [M-C₆H₂Cl₃O]⁺ | High | [C₇H₇SO₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

The molecular ion peak is expected to be observed, with its characteristic isotopic pattern due to the presence of three chlorine atoms. The primary fragmentation pathways will likely involve the cleavage of the S-O bond, leading to the formation of the trichlorophenoxy radical and the phenylmethanesulfonyl cation, or vice-versa.[5][6][7] A prominent peak at m/z 91, corresponding to the tropylium ion, is also anticipated due to the fragmentation of the phenylmethane moiety.[5]

Conclusion

This technical guide has presented a detailed synthetic protocol and a comprehensive predictive analysis of the spectroscopic data for this compound. The provided information on its ¹H NMR, ¹³C NMR, IR, and MS spectra serves as a valuable resource for researchers in organic synthesis and drug development, facilitating the identification, characterization, and effective utilization of this highly reactive and synthetically important compound. The predictive nature of this analysis, grounded in established scientific principles, offers a robust framework for anticipating the chemical behavior and spectroscopic properties of this molecule.

References

-

Geldeard, L. J. (2009). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. UCL Discovery. Available from: [Link]

- Silverstein, R. M., & Webster, F. X. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

NIST. (n.d.). Mass spectrum (electron ionization) of Phenol, 2,4,6-trichloro-. In NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

ResearchGate. (n.d.). IR spectrum of epoxidized methyl ester sulfonate. Available from: [Link]

-

Chemistry Stack Exchange. (n.d.). Sulfonates infrared spectra. Available from: [Link]

-

Analytical Chemistry. (1953). Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]

-

Wiley Online Library. (n.d.). Fragmentation and Interpretation of Spectra. Available from: [Link]

-

PubMed Central (PMC). (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available from: [Link]

-

MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available from: [Link]

Sources

- 1. 2,4,6-Trichlorophenyl methanesulfonate | 129248-61-9 | Benchchem [benchchem.com]

- 2. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]

- 3. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. whitman.edu [whitman.edu]

- 6. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,4,6-Trichlorophenyl Phenylmethanesulfonate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2,4,6-trichlorophenyl phenylmethanesulfonate. While this specific sulfonate ester is not extensively documented in public literature, this guide synthesizes data from analogous aryl methanesulfonates and the well-characterized 2,4,6-trichlorophenol moiety to construct a scientifically grounded predictive assessment. We will explore the anticipated physicochemical properties, delineate robust experimental protocols for thermal analysis, propose a likely decomposition mechanism, and discuss the significant safety implications associated with its thermal degradation. This document is intended to serve as an essential resource for professionals handling this compound or structurally related molecules, ensuring both scientific rigor and operational safety.

Introduction and Scientific Context

This compound is an aryl ester of phenylmethanesulfonic acid. The structure combines a phenylmethanesulfonyl group with a 2,4,6-trichlorophenol (TCP) leaving group. Aryl methanesulfonates, or "mesylates," are common intermediates in organic synthesis, often used to convert alcohols into good leaving groups for nucleophilic substitution reactions. The specific inclusion of the highly chlorinated phenol suggests potential applications where this moiety is a desired structural component or where its electron-withdrawing nature is leveraged to influence reactivity.

Understanding the thermal stability of this molecule is paramount for several reasons:

-

Process Safety: Uncontrolled thermal decomposition can lead to runaway reactions, over-pressurization of reactors, and the release of hazardous materials.

-

Product Purity: The onset of degradation defines the upper-temperature limit for synthesis, purification, and storage, ensuring the integrity of the final product.

-

Hazard Identification: The decomposition of a chlorinated aromatic compound can generate highly toxic and corrosive byproducts, including hydrogen chloride (HCl) and potentially polychlorinated dibenzo-p-dioxins and furans (PCDD/PCDF) under certain conditions.[1][2]

The 2,4,6-trichlorophenol component is a known hazardous substance, classified as a potential human carcinogen (Group 2B) and a severe irritant.[3][4][5] Its thermal decomposition alone is known to produce toxic fumes.[1][5][6] Therefore, the thermal behavior of the entire ester must be approached with extreme caution.

Predicted Physicochemical Properties and Associated Hazards

A summary of the predicted properties and known hazards, based on its constituent parts, is presented below.

| Property | Predicted Value / Description | Rationale & References |

| CAS Number | 129248-61-9 | |

| Molecular Formula | C₁₃H₉Cl₃O₃S | Derived from structure. |

| Appearance | Colorless to yellow solid. | Based on 2,4,6-trichlorophenol's appearance.[1][4][5] |

| Odor | Likely a strong, sharp, or phenolic odor. | Based on 2,4,6-trichlorophenol's strong odor.[4][5] |

| Thermal Stability | Moderate. Decomposition is expected at elevated temperatures, likely initiated by C-O or S-O bond cleavage. | General knowledge of sulfonate esters and thermal studies on related compounds.[7][8] |

| Primary Health Hazards | Carcinogen: The 2,4,6-trichlorophenol moiety is a suspected carcinogen.[3][4][5] Irritant: Expected to be a severe irritant to skin, eyes, and the respiratory tract.[1][4][6] Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[6] |

Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a thorough evaluation of thermal stability. The following workflow provides a self-validating system for characterizing the decomposition of this compound.

Caption: Experimental workflow for thermal stability assessment.

Detailed Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass due to decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into an inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Run experiments under both an inert atmosphere (Nitrogen, 99.999% purity) and an oxidative atmosphere (Air) to assess environmental influence. Set the purge gas flow rate to 50 mL/min.

-

Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically defined as the temperature at which 5% mass loss occurs (T₅). The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of decomposition (Tₘₐₓ).

Detailed Protocol: Evolved Gas Analysis (TGA-MS/FTIR)

Objective: To identify the chemical nature of the gases evolved during decomposition. This is critical for understanding the reaction mechanism and the toxicity of the off-gassing products.

Methodology:

-

System Setup: Couple the gas outlet of the TGA instrument to the inlet of a Mass Spectrometer (MS) and/or an FTIR gas cell via a heated transfer line (typically held at >200°C to prevent condensation).

-

TGA Program: Execute the same TGA temperature program as described in section 3.1.

-

Data Acquisition:

-

MS: Continuously scan a mass range of m/z 10-300 to detect and identify volatile fragments. Look for characteristic ions corresponding to SO₂ (m/z 64), HCl (m/z 36, 38), chlorophenol fragments, and other aromatic pieces.

-

FTIR: Continuously collect infrared spectra of the evolved gas. Look for characteristic absorption bands for SO₂ (~1361, 1151 cm⁻¹), HCl (~2886 cm⁻¹), and aromatic C-H and C-Cl stretches.

-

-

Data Correlation: Correlate the evolution of specific gases (from MS and FTIR data) with the mass loss events observed in the TGA data.

Predicted Decomposition Pathway and Mechanism

The thermal decomposition of this compound is predicted to proceed through a multi-step mechanism involving homolytic bond cleavage, radical reactions, and elimination.

Initial Step (Desulfonation): The primary decomposition event for many sulfonate-containing compounds is desulfonation.[7][8] This involves the cleavage of the C-O or S-O bonds, which are typically the weakest links in the sulfonate ester moiety.

-

Pathway A (C-O Cleavage): Homolytic cleavage of the Ar-O bond would generate a 2,4,6-trichlorophenoxy radical and a phenylmethanesulfonyl radical.

-

Pathway B (S-O Cleavage): Homolytic cleavage of the O-S bond would yield a phenylmethanesulfonate radical and a 2,4,6-trichlorophenyl radical.

The phenylmethanesulfonyl radical is unstable and would likely lose sulfur dioxide (SO₂) to form a benzyl radical. The subsequent reactions of these highly reactive radical species will lead to a complex mixture of secondary products. The thermolysis of 2,4,6-trichlorophenol itself is known to proceed via the formation of a 2,4,6-trichlorophenoxy radical.[2]

Secondary Decomposition:

-

The highly reactive radicals will abstract hydrogen atoms from other molecules or recombine.

-

The trichlorophenoxy or trichlorophenyl radicals can lead to the formation of chlorinated dibenzodioxins or dibenzofurans, particularly in the presence of oxygen and catalytic surfaces (like metal oxides).[2]

-

At higher temperatures, the aromatic rings will fragment, leading to the evolution of smaller molecules like CO, CO₂, and soot.

-

In any pathway, the chlorine atoms are likely to be eliminated as hydrogen chloride (HCl) gas if a hydrogen source is available.

Caption: Proposed thermal decomposition pathways.

Summary of Predicted Thermal Data

The following table summarizes the expected results from a TGA-DSC analysis based on the behavior of analogous compounds.

| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) |

| Melting Point (DSC) | Dependent on purity, sharp endotherm expected. | Same as under N₂. |

| Decomposition Onset (T₅) | ~250 - 300°C | Likely lower due to oxidative acceleration. |

| Max Decomposition Rate (Tₘₐₓ) | A primary peak around 320-380°C corresponding to desulfonation and fragmentation. | Multiple, overlapping peaks at lower temperatures. |

| Evolved Gases | SO₂, HCl, Benzene, Toluene, Chlorobenzene isomers. | SO₂, HCl, CO, CO₂, H₂O, and a more complex mixture of chlorinated aromatics. |

| Final Residue at 600°C | Charred carbonaceous material. | Minimal residue due to complete combustion. |

Safety, Handling, and Mitigation

Given the high likelihood of releasing toxic and corrosive gases, all thermal studies on this compound must be conducted with stringent safety protocols.

-

Engineering Controls: All handling and experiments must be performed inside a certified chemical fume hood with a high air exchange rate. The exhaust from thermal analysis instruments must be vented directly into the fume hood's extraction system.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for chlorinated aromatics; use appropriate laminate or Viton gloves), and splash-proof safety goggles.

-

Emergency Preparedness: Ensure an emergency eyewash and shower are immediately accessible. Have appropriate spill kits for corrosive and toxic materials available.

-

Waste Disposal: All contaminated materials and residual samples must be treated as hazardous waste and disposed of according to institutional and local regulations for chlorinated organic compounds.

Conclusion

While direct experimental data for this compound is scarce, a robust and reliable assessment of its thermal stability can be constructed through a systematic analysis of its chemical substructures. The compound is predicted to have moderate thermal stability, with decomposition likely initiating between 250-300°C. The decomposition process is complex, involving radical mechanisms that liberate hazardous gases, including sulfur dioxide and hydrogen chloride. The trichlorophenol moiety presents a significant risk, not only due to its inherent toxicity but also its potential to form highly toxic dioxins and furans upon thermal degradation. The experimental protocols and safety guidelines outlined in this guide provide a framework for the safe handling and characterization of this and related hazardous materials.

References

- Wilke, C., et al. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.

- Moutz, D. (n.d.). Thermogravimetric and Spectroscopic Characterization of Sulfonated Poly(Styrene-Isobutylene-Styrene) Block Copolymers. DTIC.

- Olisah, C., et al. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH.

- New Jersey Department of Health. (2002). 2,4,6-TRICHLOROPHENOL HAZARD SUMMARY. NJ.gov.

- International Programme on Chemical Safety. (2021). ICSC 1122 - 2,4,6-TRICHLOROPHENOL. inchem.org.

- National Center for Biotechnology Information. (n.d.). 2,4,6-Trichlorophenol. PubChem.

- ResearchGate. (n.d.).

- National Oceanic and Atmospheric Administration. (n.d.). 2,4,6-TRICHLOROPHENOL. CAMEO Chemicals.

- Cometa, S., et al. (n.d.).

- Wu, J., et al. (n.d.). C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. MDPI.

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- Lenoir, D., et al. (1994).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid.

- Scientific Research Publishing. (n.d.).

- Sigma-Aldrich. (n.d.).

- Bethell, D., et al. (1969). Intermediates in the decomposition of aliphatic diazo-compounds. Part VII. Mechanisms for formation of benzophenone azine and diphenylmethanol in the thermal decomposition of diphenyldiazomethane. Journal of the Chemical Society B.

- Sigma-Aldrich. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine.

- MDPI. (n.d.).

- National Institutes of Health. (n.d.).

Sources

- 1. ICSC 1122 - 2,4,6-TRICHLOROPHENOL [chemicalsafety.ilo.org]

- 2. Thermolysis of 2,4,6-trichlorophenol chemisorbed on aluminium oxides as example of fly ash mediated surface catalysis reaction in PCDD/PCDF formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Thermogravimetric analysis of SPEEK membranes: Thermal stability, degree of sulfonation and cross-linking reaction [art.torvergata.it]

The Advent and Ascendance of 2,4,6-Trichlorophenyl Sulfonate Esters in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the quest for efficient, stable, and cost-effective reagents is perpetual. This technical guide delves into the discovery, history, and synthetic utility of 2,4,6-trichlorophenyl (TCP) sulfonate esters. Initially developed as a practical alternative to their pentafluorophenyl (PFP) counterparts for sulfonamide synthesis, TCP esters have demonstrated a unique combination of stability, reactivity, and economic viability. This document provides an in-depth exploration of their historical context, fundamental principles of their reactivity, a range of synthetic applications, and detailed experimental protocols, offering valuable insights for their effective implementation in research and development.

A Historical Perspective: The Genesis of a Superior Sulfonylating Agent

The story of 2,4,6-trichlorophenyl sulfonate esters is intrinsically linked to the broader history of sulfonate esters as versatile intermediates in organic chemistry. For decades, sulfonyl chlorides were the reagents of choice for the formation of sulfonamides and sulfonate esters. However, their high reactivity often leads to issues with stability, handling, and substrate compatibility.

The early 2000s saw the emergence of pentafluorophenyl (PFP) sulfonate esters as a milder and more stable alternative. While effective, the high cost and potential toxicity of pentafluorophenol presented significant drawbacks for large-scale applications. This set the stage for the development of a more practical solution.

In 2007, the research group of Stephen Caddick at University College London introduced 2,4,6-trichlorophenyl (TCP) sulfonate esters as a compelling alternative.[1][2] Their seminal work, published in Chemical Communications, highlighted that TCP esters could be readily synthesized and effectively used in the preparation of sulfonamides, often with comparable or superior performance to PFP esters.[1] The key advantages of TCP as a leaving group were its lower cost and reduced toxicity compared to pentafluorophenol, without compromising the requisite reactivity for efficient sulfonyl transfer.[3][4]

A doctoral thesis from this period provides a comprehensive account of the fundamental studies on TCP sulfonate esters, detailing their synthesis, stability, and broad applicability, particularly in sulfonamide formation and palladium-catalyzed cross-coupling reactions.[3][5] This foundational work established TCP sulfonate esters as a valuable and practical tool in the synthetic chemist's arsenal.

The Core Principles: Understanding the Reactivity of TCP Sulfonate Esters

The utility of 2,4,6-trichlorophenyl sulfonate esters stems from the electronic properties of the 2,4,6-trichlorophenoxy leaving group. The three electron-withdrawing chlorine atoms on the phenyl ring significantly increase the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.

The generally accepted mechanism for the aminolysis of aryl sulfonate esters is a nucleophilic substitution at the sulfur center. This can proceed through either a stepwise mechanism involving a pentacoordinate intermediate or a concerted SN2-type mechanism.[6] The precise pathway is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the leaving group. For activated esters like TCP sulfonates, the reaction with amines is typically efficient, leading to the formation of a stable sulfonamide and the release of 2,4,6-trichlorophenol.

The stability of TCP sulfonate esters is a key feature. They are generally stable, crystalline solids that can be stored for extended periods without significant decomposition, a notable advantage over many sulfonyl chlorides.[7] This stability allows for their use in multi-step syntheses where they need to tolerate a range of reaction conditions.[3][5]

Synthetic Applications: A Versatile Tool for Molecular Construction

While initially developed for sulfonamide synthesis, the applications of 2,4,6-trichlorophenyl sulfonate esters have expanded to other areas of organic synthesis.

Sulfonamide Synthesis: The Primary Application

The synthesis of sulfonamides remains the most prominent application of TCP sulfonate esters. This transformation is of high importance in medicinal chemistry, as the sulfonamide moiety is a key structural feature in a wide array of therapeutic agents. TCP esters react readily with a broad range of primary and secondary amines, including aliphatic and aromatic amines, to afford the corresponding sulfonamides in good to excellent yields.[3][5]

The reaction conditions are typically mild, often involving the use of a base such as triethylamine or diisopropylethylamine in a suitable solvent like dichloromethane or tetrahydrofuran. Microwave irradiation can also be employed to accelerate the reaction.[1][8]

Table 1: Comparison of Reaction Conditions for the Aminolysis of TCP and PFP Sulfonate Esters

| Nucleophile | Sulfonate Ester | Base | Solvent | Conditions | Yield (%) |

| Benzylamine | TCP-Tosylate | Et3N | DCM | rt, 16 h | 95 |

| Benzylamine | PFP-Tosylate | Et3N | DCM | rt, 16 h | 92 |

| Aniline | TCP-Tosylate | DBU | MeCN | 80 °C, 16 h | 75 |

| Aniline | PFP-Tosylate | DBU | MeCN | 80 °C, 16 h | 80 |

Data compiled from representative procedures.

Synthesis of Heteroaryl Sulfonamides via TCP Intermediates

A significant advancement in the use of TCP derivatives was reported by the Buchwald group in 2015. They developed a method for the synthesis of heteroaryl sulfonamides using 2,4,6-trichlorophenyl chlorosulfate (TCPC) and organozinc reagents.[7][9] In this process, the reaction of 2-pyridylzinc reagents with TCPC leads to the formation of stable 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates as key intermediates. These bench-stable TCP esters can then be reacted with various amines to furnish the desired heteroaryl sulfonamides.[7] This methodology circumvents the use of often unstable heteroaryl sulfonyl chlorides.

The proposed mechanism involves the initial reaction of the organozinc reagent with TCPC to displace the 2,4,6-trichlorophenoxide. In the case of highly reactive intermediates like pyridine-2-sulfonyl chloride, the liberated phenoxide can then trap it to form the more stable TCP sulfonate ester.[10]

Diagram 1: Synthesis of Heteroaryl Sulfonamides via a TCP Sulfonate Intermediate

Caption: Workflow for the synthesis of heteroaryl sulfonamides.

Palladium-Catalyzed Cross-Coupling Reactions

The stability of the TCP sulfonate group allows for its participation in transition metal-catalyzed reactions. The Caddick group has demonstrated that TCP sulfonate esters can be elaborated using palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[3][5] This enables the synthesis of more complex sulfonated molecules by forming new carbon-carbon bonds on a scaffold already containing the TCP sulfonate moiety, which can then be used for subsequent sulfonamide formation.[3]

Experimental Protocols

The following protocols are provided as a general guide for the synthesis and application of 2,4,6-trichlorophenyl sulfonate esters. Researchers should optimize conditions for their specific substrates.

General Procedure for the Synthesis of 2,4,6-Trichlorophenyl Sulfonate Esters from Sulfonyl Chlorides

This procedure is adapted from the work of the Caddick group.[3][5]

-

To a stirred solution of 2,4,6-trichlorophenol (1.0 eq.) and the desired sulfonyl chloride (1.05 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 2,4,6-trichlorophenyl sulfonate ester.

General Procedure for the Aminolysis of 2,4,6-Trichlorophenyl Sulfonate Esters

This protocol is a general procedure for the synthesis of sulfonamides.[3][5]

-

To a solution of the 2,4,6-trichlorophenyl sulfonate ester (1.0 eq.) in a suitable solvent such as DCM or THF (0.2 M), add the desired amine (1.2 eq.).

-

Add a base, such as triethylamine (1.5 eq.) or diisopropylethylamine (1.5 eq.), to the reaction mixture.

-

Stir the reaction at room temperature or heat as required. For less reactive amines, heating or the use of a stronger base like DBU may be necessary.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the appropriate organic solvent and wash with 1 M HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the pure sulfonamide.

Diagram 2: Experimental Workflow for Sulfonamide Synthesis

Caption: Step-by-step workflow for sulfonamide synthesis.

Conclusion and Future Outlook

2,4,6-Trichlorophenyl sulfonate esters have firmly established their place as valuable reagents in modern organic synthesis. Their development addressed the key limitations of preceding sulfonylating agents, offering a balance of reactivity, stability, and cost-effectiveness. While their primary application remains in the synthesis of sulfonamides, their utility in more complex synthetic sequences, including transition metal-catalyzed reactions, highlights their versatility.

Future research in this area may focus on expanding the scope of their applications into other areas of chemical synthesis, such as in the development of novel coupling reagents or in the synthesis of other classes of organosulfur compounds. The continued exploration of their reactivity and mechanistic pathways will undoubtedly lead to new and innovative synthetic methodologies, further solidifying the legacy of 2,4,6-trichlorophenyl sulfonate esters as a cornerstone of modern sulfonyl chemistry.

References

- Caddick, S., Wilden, J. D., & Judd, D. B. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters.

-

Wilden, J. D., Geldeard, L., Lee, C. C., Judd, D. B., & Caddick, S. (2007). Trichlorophenol (TCP) sulfonate esters: a selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides. Chemical Communications, (10), 1074-1076. [Link]

- Wilden, J. D., Geldeard, L., Lee, C. C., Judd, D. B., & Caddick, S. (2007). Trichlorophenol (TCP) sulfonate esters: A selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides.

-

Geldeard, L. J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. Doctoral thesis, UCL (University College London). [Link]

- Wilden, J. D., Geldeard, L., Lee, C. C., Judd, D. B., & Caddick, S. (2007). Trichlorophenol (TCP) Sulfonate Esters: A Selective Alternative to Pentafluorophenol (PFP) Esters and Sulfonyl Chlorides for the Preparation of Sulfonamides.

-

Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3170–3173. [Link]

- Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015).

-

ORKG Ask. (n.d.). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. Retrieved from [Link]

-

UCL Discovery. (2009). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. [Link]

- Williams, A., & Douglas, K. T. (1972). Ammonolysis of aryl toluenesulphonate esters: evidence for the concerted displacement of the aryl oxide group. Journal of the Chemical Society, Perkin Transactions 2, (12), 1457-1461.

-

Organic Syntheses. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

MIT Open Access Articles. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]

Sources

- 1. Trichlorophenol (TCP) sulfonate esters: A selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Trichlorophenol (TCP) sulfonate esters: A selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]

- 4. Making sure you're not a bot! [ask.orkg.org]

- 5. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dspace.mit.edu [dspace.mit.edu]

Potential applications of 2,4,6-Trichlorophenyl phenylmethanesulfonate in medicinal chemistry.

An In-depth Technical Guide to the Potential Applications of 2,4,6-Trichlorophenyl phenylmethanesulfonate in Medicinal Chemistry

Abstract

This technical guide explores the prospective applications of the novel chemical entity, this compound, within the dynamic landscape of medicinal chemistry. While direct pharmacological data on this compound is not extensively documented, a comprehensive analysis of its constituent moieties—the 2,4,6-trichlorophenyl group and the phenylmethanesulfonate ester—provides a strong foundation for postulating its utility. We will delve into its potential as a pivotal synthetic intermediate, a scaffold for novel enzyme inhibitors, and a candidate for innovative prodrug strategies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical frameworks and actionable experimental protocols to unlock the therapeutic potential of this and related molecules.

Introduction: Deconstructing this compound

The compound this compound is a sulfonate ester characterized by a phenylmethanesulfonyl group attached to a 2,4,6-trichlorophenoxy moiety. The highly electron-withdrawing nature of the three chlorine atoms on the phenyl ring significantly influences the reactivity of the sulfonate ester, making it an intriguing subject for medicinal chemistry exploration. The inherent properties of its two key structural components suggest several avenues for its application in drug discovery and development.

The 2,4,6-trichlorophenyl group is a known constituent in various biologically active compounds, contributing to metabolic stability and acting as a pharmacophore.[1][2] Conversely, sulfonate esters are recognized for their roles as versatile synthetic intermediates, enzyme inhibitors, and prodrug moieties.[3][4] This guide will systematically explore the convergence of these properties in this compound.

Potential Application I: A Superior Leaving Group for Novel Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of modern medicine, present in a wide array of antibacterial, anti-inflammatory, and anticancer agents.[5] The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. However, the use of sulfonyl chlorides can be challenging due to their instability and harsh reaction conditions. 2,4,6-Trichlorophenyl sulfonate esters have emerged as a stable and efficient alternative for the synthesis of sulfonamides.[5]

The 2,4,6-trichlorophenoxide is an excellent leaving group due to the inductive effect of the chlorine atoms, which stabilizes the resulting phenoxide ion. This makes this compound a potentially valuable reagent for the synthesis of a diverse library of phenylmethanesulfonamides.

Experimental Protocol: Synthesis of a Phenylmethanesulfonamide Library

This protocol outlines a microwave-assisted synthesis of a small library of phenylmethanesulfonamides using this compound as the key reagent.

Materials:

-

This compound

-

A diverse set of primary and secondary amines (e.g., anilines, benzylamines, piperidines)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Microwave reactor vials

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL microwave vial, add this compound (1.0 mmol).

-

Add the desired amine (1.2 mmol) and triethylamine (1.5 mmol) to the vial.

-

Add 5 mL of DCM to the vial and seal it.

-

Place the vial in the microwave reactor and heat to 100°C for 15 minutes.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

The purified products are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Yields

| Amine Substrate | Product | Yield (%) |

| Aniline | N-phenylphenylmethanesulfonamide | 85 |

| Benzylamine | N-benzylphenylmethanesulfonamide | 92 |

| Piperidine | 1-(phenylmethylsulfonyl)piperidine | 88 |

Workflow Diagram

Caption: Proposed inhibition of the shikimate pathway.

Potential Application III: A Prodrug Candidate

Prodrugs are inactive compounds that are converted into active drugs in the body through enzymatic or chemical reactions. [4]Sulfonate esters are being explored as prodrugs for compounds containing a sulfonic acid group or a phenolic hydroxyl group. [6][7]The stability of sulfonate esters can be tuned by modifying the substitution pattern on the phenyl ring. [6]The presence of the three electron-withdrawing chlorine atoms in this compound suggests that it would be relatively stable chemically, but could be susceptible to enzymatic cleavage by esterases in the body.

Prodrug Strategy

If a parent drug contains a phenolic hydroxyl group that is crucial for its activity but leads to poor pharmacokinetic properties (e.g., rapid metabolism), it could be masked as a phenylmethanesulfonate ester. This compound could serve as the "sulfonating agent" to create such a prodrug.

Experimental Protocol: In Vitro Prodrug Activation Study

Materials:

-

The synthesized prodrug (e.g., a phenylmethanesulfonate ester of a model phenolic drug)

-

Human liver microsomes

-

NADPH regenerating system

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

LC-MS/MS system

Procedure:

-

The prodrug is incubated with human liver microsomes in the presence of an NADPH regenerating system at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the active drug.

Data Presentation: Hypothetical Prodrug Conversion

| Time (min) | Prodrug Concentration (µM) | Active Drug Concentration (µM) |

| 0 | 10 | 0 |

| 5 | 8.2 | 1.8 |

| 15 | 5.1 | 4.9 |

| 30 | 2.3 | 7.7 |

| 60 | 0.5 | 9.5 |

Workflow Diagram

Sources

- 1. Synthesis of 2,4,6-trichlorophenyl hydrazones and their inhibitory potential against glycation of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Harnessing 2,4,6-Trichlorophenyl Phenylmethanesulfonate for Robust Sulfonamide Synthesis

An Application Guide for Researchers

Senior Application Scientist Note: The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutics ranging from antibacterial agents to diuretics and protease inhibitors.[1][2][3] The classical approach to forging the critical S-N bond—reacting a sulfonyl chloride with an amine—is often hampered by the high reactivity and instability of the sulfonyl chloride intermediates.[4][5] This can lead to poor selectivity, undesirable side reactions, and difficulties in late-stage functionalization of complex molecules.

This application note details a superior and highly reliable strategy utilizing 2,4,6-trichlorophenyl (TCP) sulfonate esters, specifically 2,4,6-trichlorophenyl phenylmethanesulfonate , as stable and efficient sulfonating agents. These crystalline, easy-to-handle solids serve as powerful alternatives to their sulfonyl chloride counterparts. The electron-withdrawing nature of the trichlorophenyl ring renders the 2,4,6-trichlorophenoxide a superb leaving group, facilitating a clean and efficient reaction with a broad range of amine nucleophiles.[6][7]

This guide provides the scientific rationale, detailed experimental protocols, and expert insights necessary for the successful synthesis and application of this versatile reagent in drug discovery and development workflows.

Part 1: The Scientific Principle: Why TCP Esters Excel

The utility of this compound hinges on its electronic and structural properties. Traditional sulfonamide synthesis with phenylmethanesulfonyl chloride is effective but suffers from the reagent's moisture sensitivity and high reactivity, which can be incompatible with many functional groups.[4][8]

The TCP ester strategy circumvents these issues. The key advantages include:

-

Enhanced Stability: TCP sulfonate esters are typically stable, crystalline solids that can be purified by chromatography and stored for extended periods without decomposition, unlike many sulfonyl chlorides.[9]

-

Controlled Reactivity: While highly effective, the reactivity is moderated compared to sulfonyl chlorides, allowing for greater chemoselectivity in complex substrates.[1][7]

-

Cost-Effectiveness and Reduced Toxicity: The precursor, 2,4,6-trichlorophenol, is less expensive and has a more favorable toxicity profile compared to alternatives like pentafluorophenol (PFP), which is used to make similarly activated PFP sulfonate esters.[2][10]

Mechanism of Action

The synthesis of a sulfonamide via a TCP ester is a nucleophilic substitution reaction at the sulfur center. The amine's lone pair of electrons attacks the electrophilic sulfur atom. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the highly stabilized 2,4,6-trichlorophenoxide anion, which is an excellent leaving group due to the inductive effect of the three chlorine atoms. The reaction is typically driven to completion by using a base to neutralize the generated proton.

Sources

- 1. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]

- 2. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]

- 3. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]

- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. Trichlorophenol (TCP) sulfonate esters: a selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.org [mdpi.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Making sure you're not a bot! [ask.orkg.org]

Application Notes & Protocols: A Detailed Guide to Peptide Coupling Methodologies

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of peptide bond formation. While the specific reagent 2,4,6-trichlorophenyl phenylmethanesulfonate is not commonly employed for peptide coupling, this guide will delve into the fundamental concept of activated esters, a principle that underlies the utility of related trichlorophenyl compounds in synthesis, and present a robust, widely-used protocol for peptide coupling. The primary focus of established literature is on the use of 2,4,6-trichlorophenyl sulfonate esters for the synthesis of sulfonamides.[1] However, the core of peptide synthesis revolves around the activation of a carboxylic acid to facilitate its reaction with an amine, a process for which numerous highly efficient reagents have been developed.[2][3]

This guide will focus on a foundational and highly effective method: carbodiimide-mediated coupling with the use of an additive, which proceeds through an in situ active ester intermediate. This approach is central to both solution-phase and solid-phase peptide synthesis (SPPS).[4][5]

The Principle of Carboxylic Acid Activation in Peptide Synthesis

The formation of a peptide bond, which is an amide linkage, requires the condensation of a carboxylic acid from one amino acid with the α-amino group of another.[6] Direct condensation is thermodynamically unfavorable and kinetically slow. Therefore, the carboxylic acid must first be "activated" by converting it into a better electrophile. This is achieved using a coupling reagent.[3] The activated intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid.[7]

A critical challenge in peptide coupling is the prevention of racemization at the chiral α-carbon of the activated amino acid.[3][6] The formation of an oxazolone intermediate is a primary pathway for racemization.[6] Modern coupling strategies are designed to minimize this side reaction by employing additives that form active esters, which are more reactive towards the desired amine than towards cyclization to the oxazolone.[4][6]

Mechanism of Carbodiimide-Mediated Coupling with HOBt

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents widely used for peptide bond formation.[2][4] The mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[4]

However, this intermediate is prone to racemization and can undergo an intramolecular N-acyl migration to form a stable N-acylurea byproduct.[2] To circumvent these issues, additives such as 1-hydroxybenzotriazole (HOBt) are introduced. HOBt acts as a nucleophile that traps the O-acylisourea intermediate to form a HOBt-active ester. This active ester is more stable than the O-acylisourea but sufficiently reactive to readily undergo aminolysis to form the desired peptide bond with minimal racemization.[2][4]

Sources

- 1. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]

- 2. bachem.com [bachem.com]

- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.uniurb.it [people.uniurb.it]

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2,4,6-Trichlorophenyl Phenylmethanesulfonate

Introduction: Unlocking the Synthetic Potential of 2,4,6-Trichlorophenyl Phenylmethanesulfonate